Cas no 158397-37-6 (2-(2,3-difluorophenyl)oxirane)

2-(2,3-difluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-difluorophenyl)oxirane
- EN300-1830156
- 158397-37-6
- J-505454
- AKOS013456257
- SCHEMBL7055104
- 2-(2,3-Difluorophenyl)-oxirane
-
- インチ: 1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2
- InChIKey: GRAXVKDNMBJFDL-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1CO1)F
計算された属性
- せいみつぶんしりょう: 156.03867113g/mol
- どういたいしつりょう: 156.03867113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12.5Ų
2-(2,3-difluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830156-2.5g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1830156-0.05g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1830156-0.25g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1830156-0.1g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1830156-1.0g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1830156-1g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1830156-10g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1830156-5g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1830156-0.5g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1830156-5.0g |
2-(2,3-difluorophenyl)oxirane |
158397-37-6 | 5g |
$2152.0 | 2023-06-04 |
2-(2,3-difluorophenyl)oxirane 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(2,3-difluorophenyl)oxiraneに関する追加情報
Introduction to 2-(2,3-difluorophenyl)oxirane (CAS No. 158397-37-6)
2-(2,3-difluorophenyl)oxirane, identified by its Chemical Abstracts Service (CAS) number 158397-37-6, is a fluorinated epoxide derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules known for their versatile reactivity and potential applications in synthetic chemistry and drug development. The presence of fluorine atoms in the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2-(2,3-difluorophenyl)oxirane consists of an epoxide ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 3 positions. This substitution pattern enhances the molecule's stability while simultaneously influencing its interactions with biological targets. The fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the compound, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and resistance to metabolic degradation. 2-(2,3-difluorophenyl)oxirane is no exception and has been explored as a building block in the synthesis of various pharmacologically active agents. Its reactivity as an epoxide allows for facile ring-opening reactions with nucleophiles, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
One of the most compelling aspects of 2-(2,3-difluorophenyl)oxirane is its potential application in the development of novel therapeutic agents. Epoxides are well-known for their utility in medicinal chemistry due to their ability to undergo stereoselective transformations. The fluorinated aromatic ring in this compound provides an additional layer of complexity that can be exploited to fine-tune biological activity. For instance, studies have shown that fluorinated phenyl rings can enhance binding interactions with enzymes and receptors, potentially leading to more potent and selective drug candidates.
Recent research has highlighted the use of 2-(2,3-difluorophenyl)oxirane in the synthesis of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By modifying the structure of kinase inhibitors with fluorinated moieties like those present in 2-(2,3-difluorophenyl)oxirane, researchers aim to improve both potency and selectivity. This approach has led to several promising candidates entering clinical trials.
Another area where 2-(2,3-difluorophenyl)oxirane has shown promise is in the development of antiviral agents. The ability to introduce fluorine atoms into viral protease inhibitors can enhance their resistance to degradation and improve their ability to bind target enzymes. This has been particularly relevant in the context of emerging viral threats, where rapid development of effective antiviral drugs is essential.
The synthetic utility of 2-(2,3-difluorophenyl)oxirane extends beyond pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecules with precision. The epoxide ring can be opened under various conditions to introduce alcohols, amines, or other nucleophiles, making it a valuable tool for constructing carbon-carbon bonds. This flexibility has made it a popular choice for researchers working on natural product synthesis and material science.
From a chemical perspective, 2-(2,3-difluorophenyl)oxirane represents an interesting case study in how structural modifications can influence molecular properties. The interplay between electronic effects and steric hindrance imposed by the fluorine atoms provides insights into how small changes in molecular structure can have significant impacts on reactivity and function. This understanding is crucial for developing new synthetic strategies and optimizing existing ones.
The industrial production of 2-(2,3-difluorophenyl)oxirane is also an area of active interest. Efficient synthetic routes are being explored to ensure scalability while maintaining high purity standards. Advances in catalytic methods have enabled more sustainable production processes, reducing waste and energy consumption. These efforts are aligned with broader trends in green chemistry aimed at minimizing environmental impact.
In conclusion,(CAS No.) 158397-37-6 is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it a valuable tool for drug discovery,material science,and synthetic chemistry。 As our understanding of fluorinated compounds continues to grow,the importance of molecules like (product name) will undoubtedly increase,driving innovation in both academic research and industrial applications.
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